molecular formula C6HF4NO2 B133510 2,3,4,5-Tetrafluoronitrobenzene CAS No. 5580-79-0

2,3,4,5-Tetrafluoronitrobenzene

Cat. No. B133510
CAS RN: 5580-79-0
M. Wt: 195.07 g/mol
InChI Key: MKMDVNZEIQDZEP-UHFFFAOYSA-N
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Patent
US05830912

Procedure details

Sodium methoxide (1.0M) is prepared by adding freshly cut sodium metal (rinsed with toluene) portionwise to anhydrous methanol (Aldrich Chemical Co.) under nitrogen in flame-dried glassware with stirring; an ice-water bath is used to control the reaction temperature. To 9.8 g (50 mmol) of 2,3,4,5-tetrafluoronitrobenzene (Aldrich) under nitrogen at room temperature in flame-dried glassware is added sodium methoxide solution (2.2 equivalents) via syringe over the course of 5-10 minutes, with stirring. The resulting reaction mixture is stirred at room temperature, while monitoring the progress of the reaction by thin layer chromatography (TLC). Additional sodium methoxide solution is added as necessary. Once the reaction reaches completion (1-24 hours), several drops of 1M citric acid are added, and the reaction mixture is partitioned between ether and water. The aqueous layer is extracted once with ether. The combined organic portions are washed once with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give Compound 1 as 10.92 g (99%) of a pale yellow solid: m.p. 32.0°-32.5° C.; 1H NMR (CDCl3) 7.52 (dd, 1H), 4.12 (s, 3H), 4.04 (s, 3H); 19F NMR (CDCl3) 132.0 (m, 1F), 141.9 (d, 1F). Anal. calc. for C8H7NO4F2 : C, 43.85; H, 3.22; N, 6.39. Found: C, 43.84; H, 3.15; N, 6.15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].F[C:3]1[C:8]([F:9])=[C:7](F)[C:6]([F:11])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[CH3:15][O-:16].[Na+:17].[CH3:18][OH:19]>C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[CH3:15][O-:16].[Na+:17].[F:9][C:8]1[C:3]([O:19][CH3:18])=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=[C:6]([F:11])[C:7]=1[O:16][CH3:15] |f:2.3,6.7,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an ice-water bath is used
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
is stirred at room temperature
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by thin layer chromatography (TLC)
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted once with ether
WASH
Type
WASH
Details
The combined organic portions are washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
FC=1C(=C(C=C(C1OC)F)[N+](=O)[O-])OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.92 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05830912

Procedure details

Sodium methoxide (1.0M) is prepared by adding freshly cut sodium metal (rinsed with toluene) portionwise to anhydrous methanol (Aldrich Chemical Co.) under nitrogen in flame-dried glassware with stirring; an ice-water bath is used to control the reaction temperature. To 9.8 g (50 mmol) of 2,3,4,5-tetrafluoronitrobenzene (Aldrich) under nitrogen at room temperature in flame-dried glassware is added sodium methoxide solution (2.2 equivalents) via syringe over the course of 5-10 minutes, with stirring. The resulting reaction mixture is stirred at room temperature, while monitoring the progress of the reaction by thin layer chromatography (TLC). Additional sodium methoxide solution is added as necessary. Once the reaction reaches completion (1-24 hours), several drops of 1M citric acid are added, and the reaction mixture is partitioned between ether and water. The aqueous layer is extracted once with ether. The combined organic portions are washed once with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give Compound 1 as 10.92 g (99%) of a pale yellow solid: m.p. 32.0°-32.5° C.; 1H NMR (CDCl3) 7.52 (dd, 1H), 4.12 (s, 3H), 4.04 (s, 3H); 19F NMR (CDCl3) 132.0 (m, 1F), 141.9 (d, 1F). Anal. calc. for C8H7NO4F2 : C, 43.85; H, 3.22; N, 6.39. Found: C, 43.84; H, 3.15; N, 6.15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].F[C:3]1[C:8]([F:9])=[C:7](F)[C:6]([F:11])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[CH3:15][O-:16].[Na+:17].[CH3:18][OH:19]>C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[CH3:15][O-:16].[Na+:17].[F:9][C:8]1[C:3]([O:19][CH3:18])=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=[C:6]([F:11])[C:7]=1[O:16][CH3:15] |f:2.3,6.7,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an ice-water bath is used
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
is stirred at room temperature
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by thin layer chromatography (TLC)
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted once with ether
WASH
Type
WASH
Details
The combined organic portions are washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
FC=1C(=C(C=C(C1OC)F)[N+](=O)[O-])OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.92 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.